molecular formula C14H23N B1345182 N,N-Dibutylaniline CAS No. 613-29-6

N,N-Dibutylaniline

Cat. No.: B1345182
CAS No.: 613-29-6
M. Wt: 205.34 g/mol
InChI Key: FZPXKEPZZOEPGX-UHFFFAOYSA-N
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Description

N,N-Dibutylaniline is an organic chemical compound. It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group . This compound is an important precursor to dyes .


Synthesis Analysis

One method to produce this compound is using a mixture of dibutyl tin dichloride and dibutyl stannane with N-benzilideneaniline along with hexamethylphosphoric triamide dissolved in tetrahydrofuran which yields a tin amide compound. This then reacts with benzyl bromide to yield this compound . Another method involves the palladium-catalyzed C–N bond formation which proceeds in excellent yields, using an unsophisticated catalytic system, a mild base, and triflates as electrophiles .


Molecular Structure Analysis

The molecular formula of this compound is C14H23N . The molecular weight is 205.34 g/mol . More detailed structural analysis can be found in the references .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be used in the synthesis of N,N-dimethylaniline derivatives from dimethylamines and aryl triflates . It can also react with benzyl bromide to yield dibenzylaniline .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature. It has a refractive index of 1.518 and a density of 0.906 g/mL at 25 °C. It has a boiling point of 269-270 °C .

Scientific Research Applications

Spectroscopic Techniques for Molecular Study

N,N-Dibutylaniline, as a small molecule, plays a crucial role in the study of protein and DNA structures, hydration, and the binding of ligands, drugs, pesticides, or herbicides. Advanced vibrational spectroscopic techniques, such as vibrational absorption, vibrational circular dichroism, Raman scattering, and surface-enhanced Raman spectroscopy, are utilized in conjunction with theoretical approaches for interpreting the vibrational spectra of molecules, including this compound. This combined theoretical and experimental approach aids in understanding the structure, function, and electronic properties of molecules in various environments, indicating the expanding application of these spectroscopies in biophysical and environmental assays (Jalkanen et al., 2006).

Environmental Applications: SO2 Absorption

This compound (DBA) demonstrates significant capacity in SO2 absorption, especially under wet conditions, showcasing the highest capacity among its analogs with 1.75 molSO2 molAbsorbent−1. The ability of DBA and similar anilines to capture SO2 by forming charge transfer complexes or bisulfite-based acid-base salts highlights their potential in environmental applications for gas capture and pollution reduction efforts. The study provides insights into how the steric hindrance of alkyl groups in anilines affects their interaction with SO2, pointing towards tailored applications in environmental chemistry and engineering to mitigate air pollution (Vo et al., 2019).

Safety and Hazards

N,N-Dibutylaniline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for N,N-Dibutylaniline are not mentioned in the retrieved sources, there is ongoing research in the field of organic chemistry to develop new methods for the synthesis and functionalization of anilines . These advancements could potentially expand the applications of this compound in the future.

Properties

IUPAC Name

N,N-dibutylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N/c1-3-5-12-15(13-6-4-2)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPXKEPZZOEPGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060618
Record name N,N-Dibutylaniline
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Molecular Weight

205.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow liquid; [Sigma-Aldrich MSDS]
Record name N,N-Dibutylaniline
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CAS No.

613-29-6
Record name N,N-Dibutylbenzenamine
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Record name N,N-Dibutylaniline
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Record name Benzenamine, N,N-dibutyl-
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Record name N,N-Dibutylaniline
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Record name N,N-dibutylaniline
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Record name N,N-DIBUTYLANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of N,N-Dibutylaniline in studying micellar catalysis?

A1: this compound plays a crucial role in understanding the kinetics and selectivity of reactions occurring within micelles. Research has demonstrated that this compound, along with the reactant 1-bromobutane and the product N-butylaniline, preferentially solubilize within surfactant micelles in aqueous solutions []. This characteristic makes it a valuable tool for investigating micellar catalysis, specifically in the N-alkylation of aniline [].

Q2: Can you elaborate on the significance of this compound in studying the aggregation behavior of nonionic detergents?

A2: this compound acts as a quencher in fluorescence studies using pyrene as a probe, allowing researchers to investigate the aggregation behavior of nonionic detergents like Triton X-114 []. By analyzing the quenching interactions between the fluorophore (pyrene) and quencher (this compound) within micelles, scientists can gain insights into the changes in polarity and aggregation number of the detergent upon clouding, as well as the impact of additives like salts and other surfactants [].

Q3: How is this compound employed in laser-induced exciplex fluorescence studies of fuel evaporation?

A3: this compound is a key component of a fuel mixture, alongside 1-cyanonaphthalene and n-dodecane, utilized in laser-induced exciplex fluorescence studies to visualize and quantify fuel evaporation in engine sprays []. The distinct fluorescence properties of the fuel mixture when excited by a laser allow researchers to differentiate between the gaseous and liquid phases of the fuel spray, providing valuable information about the evaporation process under various engine conditions, including different orifice geometries, injection pressures, and chamber temperatures [].

Q4: How does the structure of this compound contribute to its application in molecular electronics?

A4: this compound's structure, featuring an electron-donating this compound group linked to an electron-accepting moiety through a π-bridge, makes it suitable for molecular rectification applications []. When incorporated into Langmuir-Blodgett films, these molecules exhibit asymmetric current-voltage characteristics due to anion-induced dipole reversal []. This property makes them promising candidates for molecular diodes and other molecular electronic devices.

Q5: What is the role of this compound in the development of organic photovoltaic materials?

A5: this compound serves as a terminal group in the synthesis of oligo(phenyleneethynediyl) (OPE) derivatives, which are then conjugated with fullerenes (C60) to create active materials for organic photovoltaic devices []. When incorporated as a terminal group, this compound enhances the electron-donating ability of the OPE moiety, significantly improving the performance of the photovoltaic devices compared to those without it [].

Q6: How is this compound used in the synthesis of phthalocyanine dyes?

A6: this compound is a coupling agent in the synthesis of novel azo compounds, which are then used to create phthalocyanine zinc complexes under microwave irradiation []. This approach provides a more efficient method for synthesizing phthalocyanine dyes, which have applications in various fields, including photodynamic therapy and optical data storage.

Q7: Can you explain the significance of this compound in synthesizing two-photon absorbing materials?

A7: this compound serves as a strong electron donor in the development of spirofluorene-based quadrupolar two-photon absorbing dyes []. These dyes, with this compound at their termini, exhibit high two-photon absorption cross-sections due to their extended conjugation and are successfully employed as photosensitizers for two-photon initiated polymerization of three-dimensional micro-objects [].

Q8: What is the function of this compound in the total-homocysteine enzymatic assay?

A8: this compound is a reagent in a colorimetric assay for total homocysteine (tHCY) utilizing the enzyme homocysteine α,γ-lyase (rHCYase) []. While the exact mechanism is not fully elaborated in the provided abstract, the assay likely involves the reaction of a tHCY metabolite with a reagent, potentially 4-fluoro-7-sulfobenzofurazan ammonium salt, leading to a detectable color change quantifiable using spectrophotometry []. This approach provides a simple and accessible method for tHCY measurement compared to existing complex techniques.

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